2-amino-3,3-difluoropentanoic acid
Description
2-Amino-3,3-difluoropentanoic acid is a fluorinated non-proteinogenic amino acid characterized by a pentanoic acid backbone substituted with two fluorine atoms at the third carbon and an amino group at the second carbon. Its structure (C₅H₈F₂NO₂) combines the hydrophobicity of fluorine atoms with the zwitterionic properties typical of amino acids. This compound is of interest in medicinal chemistry due to fluorine’s electronegativity, which can enhance metabolic stability and modulate interactions with biological targets .
Properties
CAS No. |
1779684-55-7 |
|---|---|
Molecular Formula |
C5H9F2NO2 |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-amino-3,3-difluoropentanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2-5(6,7)3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10) |
InChI Key |
JGYMWJOJXBPHTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)O)N)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,3-difluoropentanoic acid typically involves the introduction of fluorine atoms into a pentanoic acid derivative. One common method is the fluorination of 2-amino-3-pentenoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3,3-difluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways involving amino acids.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
2-Amino-3,3-Difluoropropanoic Acid
- Structure: Shorter carbon chain (C₃H₅F₂NO₂) with fluorine at C3.
- Applications: Propanoic derivatives are often used as intermediates in organofluorine synthesis but lack the extended hydrophobic tail of pentanoic acids .
2-Amino-3,3-Difluoropentanedioic Acid
- Structure: Contains two carboxylic acid groups (C₅H₆F₂NO₄).
- Key Differences: The additional carboxyl group increases polarity and acidity, making it unsuitable for passive membrane transport. This contrasts with the mono-carboxylic pentanoic acid, which balances hydrophobicity and solubility .
- Applications : Pentanedioic analogs may serve as chelating agents or enzyme inhibitors targeting dicarboxylate-binding sites.
(2S)-2-Amino-3,3-Dimethyl-5-Phenylpentanoic Acid
- Structure: Features a dimethyl group at C3 and a phenyl ring at C5 (C₁₃H₁₉NO₂).
- Key Differences: The dimethyl group enhances steric hindrance, while the phenyl ring introduces aromaticity.
- Applications : Used as a reference standard in drug development due to its stereochemical stability and compatibility with pharmacopeial guidelines .
2-Amino-3,4-Dihydroquinazoline Derivatives
- Structure: Aromatic heterocycles with a fused benzene ring and amino groups.
- Key Differences: The planar aromatic system enables π-π stacking, unlike the aliphatic pentanoic acid. Fluorine in 2-amino-3,3-difluoropentanoic acid may mimic the electron-withdrawing effects of quinazoline substituents but lacks aromatic conjugation .
- Applications: Quinazolines are potent BACE1 inhibitors (e.g., Ki = 30 nM), suggesting fluorinated amino acids could be optimized for similar enzymatic targeting .
Structural and Functional Analysis Table
| Compound | Structure Highlights | Key Functional Properties | Potential Applications |
|---|---|---|---|
| This compound | C5 chain, difluoro at C3, mono-carboxylic | Enhanced metabolic stability, zwitterion | Drug design, enzyme inhibition |
| 2-Amino-3,3-difluoropropanoic acid | C3 chain, difluoro at C3 | Compact, high solubility | Organofluorine synthesis intermediate |
| 2-Amino-3,4-dihydroquinazoline | Aromatic, fused benzene ring | π-π stacking, electron withdrawal | BACE1 inhibition, Alzheimer’s research |
| (2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic acid | Steric dimethyl, aromatic phenyl | Stereochemical stability | Pharmacopeial reference standards |
Research Findings and Insights
- Fluorine’s Role: The difluoro substitution in this compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like 2-amino-3,3-dimethylpentanoic acid. This may improve blood-brain barrier penetration in CNS-targeted therapies .
- Synthetic Challenges: Fluorinated amino acids often require specialized reagents (e.g., trifluoromethylation agents) or asymmetric catalysis, as seen in trifluoroethylphosphonate synthesis .
- Biological Activity: While 2-amino-3,4-dihydroquinazolines show nanomolar inhibition of BACE1, fluorinated pentanoic acids could mimic these effects via fluorine’s electronic mimicry of quinazoline substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
